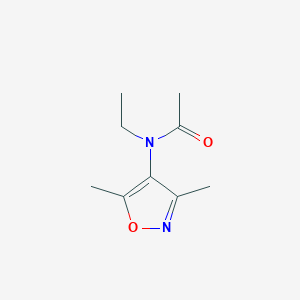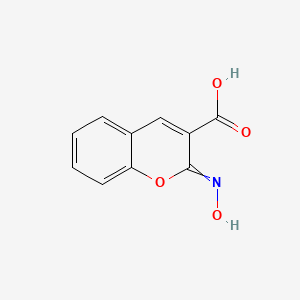
2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- is a fluorinated organic compound with the molecular formula C9H13F3O. This compound is characterized by the presence of a trifluoromethyl group and a hydroxyl group attached to a nonyne backbone. The (S)- configuration indicates that the compound is optically active and exists as a single enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoro-2-propyn-1-ol and a suitable alkyne.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium or copper complexes.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Nonyn-4-one, 1,1,1-trifluoro-.
Reduction: Formation of 2-Nonen-4-ol, 1,1,1-trifluoro- or 2-Nonan-4-ol, 1,1,1-trifluoro-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
2-Nonyn-4-ol, 1,1,1-trifluoro-, ®-: The enantiomer of the (S)- configuration, with similar chemical properties but different biological activity.
2-Nonyn-4-ol, 1,1,1-trifluoro-, acetate, ®-: An ester derivative with different reactivity and applications.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: A structurally related compound with distinct chemical and biological properties.
Uniqueness
2-Nonyn-4-ol, 1,1,1-trifluoro-, (S)- is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a hydroxyl group. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
CAS No. |
185424-22-0 |
|---|---|
Molecular Formula |
C9H13F3O |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
(4S)-1,1,1-trifluoronon-2-yn-4-ol |
InChI |
InChI=1S/C9H13F3O/c1-2-3-4-5-8(13)6-7-9(10,11)12/h8,13H,2-5H2,1H3/t8-/m0/s1 |
InChI Key |
JECJZQSTARBJEH-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCC[C@@H](C#CC(F)(F)F)O |
Canonical SMILES |
CCCCCC(C#CC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)

![N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12581395.png)

![2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B12581410.png)
![[Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone]](/img/structure/B12581411.png)



![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl-](/img/structure/B12581440.png)
![3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol](/img/structure/B12581445.png)
![Methyl 2-methyl-2-[(trifluoromethanesulfonyl)oxy]propanoate](/img/structure/B12581448.png)


